tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans is a chemical compound with a complex structure It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans typically involves multiple steps. One common approach is to start with the cyclopentyl ring and introduce the oxoethyl group through a series of reactions. The tert-butyl group is then added, followed by the formation of the carbamate functional group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality control.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans can be compared with other similar compounds, such as:
rac-tert-butyl N-[(1R,2S)-2-(aminomethyl)-2-methylcyclopentyl]carbamate, trans: This compound has a similar structure but with an aminomethyl group instead of an oxoethyl group.
rac-tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate, trans: This compound features an aminocyclopentyl group, highlighting the diversity of functional groups that can be introduced into the cyclopentyl ring.
The uniqueness of rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(10)7-8-14/h8-10H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
DEEDBOSBYCMZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.